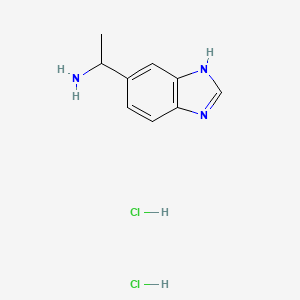

![molecular formula C23H28ClN3O5 B3000934 N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330305-27-5](/img/structure/B3000934.png)

N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" describes the synthesis of a series of compounds with varying affinities for dopamine D4 and D2 receptor subtypes. The synthesis process typically involves the formation of the piperazine ring followed by the attachment of the aryl group and the terminal benzamide or carboxamide fragment.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to interact with biological targets. The piperazine ring is often substituted with various aryl groups to modulate the compound's affinity and selectivity for different receptors. The benzamide or carboxamide moiety serves as a crucial pharmacophore for receptor binding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution reactions, amide bond formation, and aromatic substitutions. These reactions are carefully designed to introduce specific functional groups that enhance the compound's binding affinity and selectivity for certain receptors. The structure-affinity relationship (SAR) studies help in understanding how different substitutions affect the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms such as nitrogen and oxygen can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. These properties are crucial for the compound's ability to cross biological membranes and reach its target receptors in the body. The papers discuss the importance of these properties in the context of developing potential therapeutic agents for psychiatric disorders .

作用机制

Target of Action

The compound, also known as N-(2-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE HYDROCHLORIDE, is a part of a series of compounds synthesized as prospective novel atypical antipsychotic agents . The primary targets of these compounds are D2 dopamine receptors and 5-HT2A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

The compound interacts with its targets by acting as an antagonist . It binds to D2 dopamine receptors and 5-HT2A serotonin receptors, blocking their activation . This blockade of receptors can lead to changes in neurotransmitter levels and neuronal activity, which can alleviate symptoms of psychiatric disorders such as schizophrenia .

Biochemical Pathways

The compound’s action primarily affects the dopaminergic and serotonergic pathways. By blocking D2 receptors, it can modulate the dopaminergic pathway, which is often overactive in conditions like schizophrenia . Similarly, by blocking 5-HT2A receptors, it can regulate the serotonergic pathway, which is also implicated in various psychiatric disorders .

Pharmacokinetics

Similar compounds in this class are designed to have favorable adme (absorption, distribution, metabolism, and excretion) properties for good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action would be a decrease in the overactivity of the dopaminergic and serotonergic pathways . This could result in a reduction of psychiatric symptoms, such as hallucinations and delusions in schizophrenia .

属性

IUPAC Name |

N-[2-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5.ClH/c1-17-4-2-3-5-19(17)29-15-22(27)26-12-10-25(11-13-26)9-8-24-23(28)18-6-7-20-21(14-18)31-16-30-20;/h2-7,14H,8-13,15-16H2,1H3,(H,24,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLFZZSWHMVQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)

![Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3000856.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)

![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)

![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3000868.png)

![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)